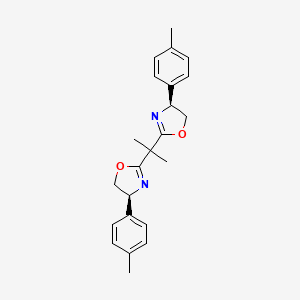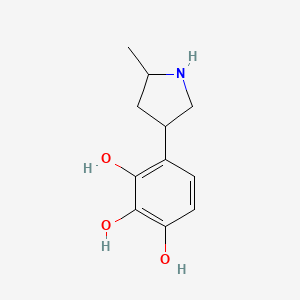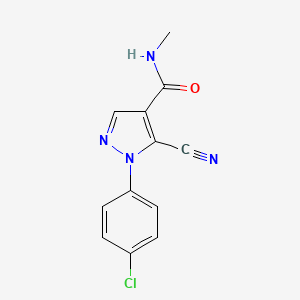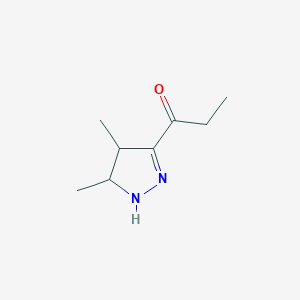
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) is a chiral compound characterized by its unique structure, which includes two oxazole rings connected by a propane bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) typically involves the reaction of p-tolyl-substituted oxazole derivatives with a propane-2,2-diyl bridging agent under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydrooxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantioselectivity.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new drugs. Its chiral nature makes it a valuable starting point for developing enantiomerically pure pharmaceuticals.
Industry
In the industrial sector, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar structure but with phenyl groups instead of p-tolyl groups.
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(m-tolyl)-4,5-dihydrooxazole): Similar structure but with m-tolyl groups instead of p-tolyl groups.
Uniqueness
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) is unique due to its specific substitution pattern and chiral centers, which confer distinct properties and reactivity compared to similar compounds. Its ability to act as a chiral ligand and its potential bioactivity make it a compound of significant interest in various research fields.
Eigenschaften
Molekularformel |
C23H26N2O2 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(4S)-4-(4-methylphenyl)-2-[2-[(4S)-4-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O2/c1-15-5-9-17(10-6-15)19-13-26-21(24-19)23(3,4)22-25-20(14-27-22)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m1/s1 |
InChI-Schlüssel |
JTMVFRKWBFYITD-WOJBJXKFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H]2COC(=N2)C(C)(C)C3=N[C@H](CO3)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2COC(=N2)C(C)(C)C3=NC(CO3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)







![2-(Aminomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12869845.png)
![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide](/img/structure/B12869850.png)

![N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide](/img/structure/B12869862.png)

![2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)
